ICG acid
Description
Historical Development of ICG as a Research Tool
The history of Indocyanine Green as a research tool is rooted in its initial development for medical diagnostics. First synthesized by Kodak Research Laboratories in 1955, ICG quickly received FDA approval in 1956 for assessing cardiovascular flow and hepatic function. mdpi.compreprints.orgnih.govresearchgate.net Early research primarily focused on measuring serum concentrations of the compound to predict cardiac output and evaluate liver function based on its exclusive hepatic clearance into bile. preprints.orgresearchgate.netwikipedia.orgnih.govmims.com The discovery of ICG's fluorescent properties in the near-infrared spectrum during the 1970s marked a pivotal moment, leading to the birth of ICG angiography. preprints.orgresearchgate.net This property, allowing visualization of deeper tissues due to the penetration of near-infrared light, expanded its utility beyond simple concentration measurements to real-time imaging of blood flow and vessel patency. preprints.orgresearchgate.netwikipedia.orgwikipedia.orgmdpi.com The advantage of operating in the near-infrared range (750 to 800 nm excitation, 750 to 950 nm emission) allows for deeper tissue penetration and reduced autofluorescence compared to dyes operating in the visible spectrum. nih.govresearchgate.netwikipedia.orgwikipedia.orgmdpi.com
Overview of ICG's Significance in Bioscience Research
ICG's significance in bioscience research stems from its distinct properties as a NIR fluorophore. It is a water-soluble, tricarbocyanine dye that binds tightly to plasma proteins, primarily albumin, which confines it to the vascular space upon intravenous administration. wikipedia.orgnih.govmims.comcoloproctol.org This characteristic makes it ideal for studying circulatory dynamics, tissue perfusion, and angiography in various biological systems. wikipedia.orgnih.govwikipedia.orgmdpi.comnih.gov Its fluorescence in the NIR region is particularly advantageous for in vivo imaging due to reduced scattering and absorption by biological tissues in this spectral window, enabling deeper penetration and higher signal-to-noise ratios. mdpi.comntno.org Beyond its use in angiography and perfusion assessment, ICG has become valuable in fundamental research for applications such as lymphatic mapping, tumor visualization, and the study of drug delivery systems. mdpi.commdpi.comcoloproctol.orgntno.orgspandidos-publications.comiris-biotech.de Its biocompatibility and relatively low toxicity at typical research concentrations further contribute to its widespread use in living systems. mdpi.compeg.ink
Scope and Academic Relevance of ICG and its Acidic Derivatives in Contemporary Research
The academic relevance of ICG in contemporary research is vast, extending across numerous bioscience disciplines. Researchers utilize ICG for real-time visualization during complex biological procedures, assessment of tissue viability in various models, and tracking of biological processes that involve vascular flow or lymphatic drainage. mdpi.compreprints.orgmdpi.comnih.gov The development of ICG has significantly impacted research in areas such as oncology, where it is used for tumor margin identification and sentinel lymph node mapping studies. preprints.orgcoloproctol.orgntno.orgspandidos-publications.comiris-biotech.de In cardiovascular research, it remains a standard for cardiac output measurements and the study of blood flow dynamics. wikipedia.orgnih.govmims.com Ophthalmic research heavily relies on ICG angiography to study choroidal circulation and related pathologies. wikipedia.orgwikipedia.org
Acidic derivatives of ICG, such as ICG-carboxylic acid (ICG-COOH), are gaining relevance in contemporary research due to their modified chemical structures which allow for conjugation to other molecules. ICG-COOH, for instance, contains a carboxylic acid group attached to the ICG core structure. peg.ink This functional group enables covalent coupling with primary amines on biomolecules like antibodies, proteins, peptides, or enzymes through standard amide bond formation chemistry. aatbio.combioacts.com This conjugation capability is crucial for developing targeted imaging probes or drug delivery systems, allowing researchers to track specific molecules or cells with the fluorescence properties of ICG. peg.inkbioacts.com
Research findings highlight the utility of these derivatives. For example, ICG-carboxylic acid can be used to modify molecules containing an amino group, expanding the possibilities for creating novel research tools with enhanced specificity or altered pharmacokinetic properties. aatbio.com Studies involving ICG-carboxylic acid demonstrate its use in generating stable fluorescence signals in bioimaging and its potential for coupling with various biomolecules for targeted applications. bioacts.com The ability to conjugate ICG acid to nanoparticles is also being explored to improve ICG's stability, enhance its accumulation in target tissues (like tumors), and potentially combine imaging with therapeutic functions (theranostics). nih.govmdpi.comntno.orgfrontiersin.org While ICG itself can be prone to aggregation and degradation, particularly in acidic environments, modifications like the addition of a carboxylic acid group and encapsulation in nanoparticles are research strategies aimed at overcoming these limitations and expanding its utility in challenging biological milieus, such as the weak acidic microenvironment of tumors. frontiersin.org
Here is a table summarizing some key properties of ICG and ICG-carboxylic acid based on available data:
| Property | Indocyanine Green (ICG) | ICG-Carboxylic Acid (ICG-COOH) |
| PubChem CID | 5282412, 11967809 nih.govamericanelements.com | 162642394, 135564886 nih.govnih.gov |
| Molecular Formula | C43H47N2NaO6S2 americanelements.comfishersci.ca | C45H50N2O5S (acid form) nih.gov |
| Molecular Weight | ~753 g/mol (acid form), ~775 g/mol (Na salt) nih.gov | ~730.95 g/mol , ~731.0 g/mol bioacts.comnih.gov |
| Peak Absorption (NIR) | ~800 nm wikipedia.orgwikipedia.orgnih.gov | ~785 nm bioacts.com |
| Peak Emission (NIR) | ~810-830 nm wikipedia.orgbioacts.com | ~811-812 nm bioacts.com |
| Solubility | Water-soluble mims.compeg.ink | Water-soluble peg.ink, Soluble in DMF, DMSO bioacts.com |
| Functional Group | Sulfonate salt | Carboxylic acid peg.inkbioacts.com |
Note: Molecular weights and formulas can vary slightly depending on the salt form (e.g., sodium salt) or specific derivative structure.
Structure
2D Structure
Properties
Molecular Formula |
C46H49F3N2O7S |
|---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
5-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]pentanoic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C44H48N2O5S.C2HF3O2/c1-43(2)38(45(29-15-14-24-40(47)48)36-27-25-32-18-10-12-20-34(32)41(36)43)22-8-6-5-7-9-23-39-44(3,4)42-35-21-13-11-19-33(35)26-28-37(42)46(39)30-16-17-31-52(49,50)51;3-2(4,5)1(6)7/h5-13,18-23,25-28H,14-17,24,29-31H2,1-4H3,(H-,47,48,49,50,51);(H,6,7) |
InChI Key |
LFBNYTBIUAHVCG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Research Applications
Fundamental Synthetic Routes of Indocyanine Green
The synthesis of Indocyanine Green typically involves the condensation of a carbonyl compound, such as an aldehyde, with a heterocyclic amine, often a quinoline (B57606) or pyrrole (B145914) derivative. This reaction forms a polymethine bridge, which is central to the cyanine (B1664457) dye structure and its optical properties. mdpi.com The incorporation of sulfonate groups into the molecule is crucial for enhancing ICG's water solubility. mdpi.com This sulfonation is commonly carried out under controlled conditions using sulfonating agents like sulfur trioxide or chlorosulfonic acid. mdpi.com
Targeted Chemical Modifications of ICG for Enhanced Research Utility
Targeted chemical modifications of ICG are pursued to address the limitations of the free dye and tailor its properties for specific research applications. These modifications can introduce functional groups for conjugation, alter solubility, or enhance stability.
Synthesis of ICG Carboxylic Acid and Related Functionalized Derivatives
The synthesis of ICG carboxylic acid and other functionalized derivatives is a key strategy for enabling covalent conjugation and further modifications. ICG carboxylic acid, for instance, serves as a near-infrared fluorescent probe. medchemexpress.com The introduction of a carboxylic acid group provides a reactive handle for coupling with amines on biomolecules or other materials.
Research has explored the synthesis of functionalized ICG derivatives through various routes. One approach involves the synthesis of heteroatom-substituted indolenine intermediates, which are then condensed to form functionalized ICG derivatives. thieme-connect.comthieme-connect.com The introduction of hydrophilic moieties, such as butanesulfonate groups, is also common to maintain water solubility in these derivatives. thieme-connect.com
Studies have reported the synthesis of indocyanine green dicarboxylic acid derivatives with modified polyene linkers. researchgate.net These modifications aim to increase the structural rigidity of the polyene chain, potentially enhancing fluorescent yield and improving thermal and photostability by reducing energy loss through molecular vibrations and preventing cis-trans photoisomerization. researchgate.net
Strategies for Covalent Conjugation to Biomolecules for Probe Development
Covalent conjugation of ICG to biomolecules is a powerful strategy for developing targeted molecular imaging probes and theranostic agents. This approach leverages the specificity of biomolecules, such as antibodies or peptides, to deliver ICG to desired locations, like cancer cells. aacrjournals.orgnih.govnih.gov
The covalent conjugation strategy relies on the presence of reactive functional groups on both ICG derivatives and the target biomolecules. rsc.org For example, ICG derivatives with carboxylic acid or amine groups can be coupled to proteins or peptides using standard coupling chemistries, such as carbodiimide (B86325) chemistry (e.g., using EDC/NHS). medchemexpress.comnih.gov
Covalent binding offers several advantages, including preventing probe dissociation in complex biological environments, ensuring consistent fluorescence, and enhancing therapeutic efficacy. rsc.org Studies have demonstrated the successful covalent conjugation of bifunctional ICG derivatives to antibodies, resulting in probes that exhibit specific binding and signal activation upon reaching the target site. aacrjournals.orgnih.gov For instance, ICG conjugated to antibodies targeting specific cell surface markers has been shown to visualize tumors in vivo. aacrjournals.orgnih.gov The use of short polyethylene (B3416737) glycol (PEG) linkers in conjugation strategies can improve the covalent bonding ratio of ICG to biomolecules, leading to improved tumor-to-background ratios by decreasing the release of unbound ICG. nih.gov
Incorporation of ICG into Nanocarriers for Research Purposes
Incorporating ICG into nanocarriers is a widely explored strategy to improve its pharmacological properties, including enhancing its stability, prolonging its circulation half-life, improving tumor accumulation through the enhanced permeability and retention (EPR) effect, and enabling targeted delivery. mdpi.comrsc.orgresearchgate.netfrontiersin.orgdovepress.com Nanocarriers can encapsulate or conjugate with ICG, protecting it from degradation and reducing aggregation. mdpi.comrsc.orgspiedigitallibrary.org
Polymeric nanoparticles and micelles are frequently used as carriers for ICG in research. These nanostructures are typically formed by self-assembly of amphiphilic polymers in aqueous solutions, creating a hydrophobic core that can encapsulate hydrophobic molecules like ICG, surrounded by a hydrophilic shell that provides stability and biocompatibility. spiedigitallibrary.orgmdpi.com
Various polymers have been employed for ICG encapsulation in micelles, including PEG-polypeptide hybrid triblock copolymers and polycaprolactone (B3415563) (PCL). rsc.orgnih.gov Encapsulation of ICG within polymeric micelles has been shown to significantly improve its quantum yield and fluorescence stability compared to free ICG. rsc.org For example, ICG-coated PCL micelles have demonstrated better fluorescence intensity and retention time in tumor models compared to free ICG. nih.gov Polymeric micelles can be designed for passive targeting to tumors based on their size and stability, leveraging the EPR effect. rsc.orgspiedigitallibrary.org Furthermore, targeting ligands can be incorporated onto the surface of polymeric micelles for active targeting. rsc.orgspiedigitallibrary.org
Studies have investigated the encapsulation efficiency and stability of ICG in polymeric micelles. Loading efficiencies between 10% and 90% have been reported, with one study achieving 87% efficiency using the hydrophobic tetrabutylamine salt of ICG. spiedigitallibrary.org Encapsulation in micelles can protect ICG from thermal degradation, with encapsulated ICG maintaining significantly higher fluorescence emission at physiological temperatures compared to free ICG. spiedigitallibrary.org
Protein-based nanostructures, such as Human Serum Albumin (HSA) complexes and ferritin nanoparticles, offer biocompatible platforms for ICG delivery in research. HSA is an endogenous protein with multiple hydrophobic binding pockets that can non-covalently bind to organic dyes like ICG, forming HSA-dye complexes with enhanced fluorescence properties. rsc.orgnih.gov HSA-based nanoparticles can be fabricated through methods like desolvation-crosslinking and can efficiently encapsulate both hydrophobic and hydrophilic compounds. nih.govresearchgate.net
ICG-loaded HSA nanoparticles have shown prolonged blood circulation half-life and increased tumor accumulation compared to free ICG, attributed in part to the EPR effect. dovepress.comnih.gov Research has demonstrated the cellular uptake of ICG-loaded HSA nanoparticles by various cancer cell lines. dovepress.comnih.gov
Ferritin nanocages, which are natural protein-based nanoparticles, have also been explored for ICG delivery. acs.org H-ferritin (HFn) nanocages exhibit specific tumor homing capabilities, making them attractive for targeted delivery in oncology research. acs.org ICG loaded into HFn has shown specific uptake into different cancer cell lines and improved delivery to tumors in vivo compared to the free dye. acs.org Encapsulation in HFn nanocages can improve the fluorescence properties of ICG and enhance its retention time by preventing quick degradation. acs.org
The development of smart HSA-ICG nanoparticles generated by programmed assembly has also been investigated for dual-modal imaging-guided cancer therapy research. researchgate.net These protein-based nanostructures leverage the properties of HSA for biocompatibility and drug encapsulation, combined with ICG for imaging and phototherapy applications. researchgate.net
Hybrid Nanocomposites for Multi-Modal Research Applicationsresearchgate.net
Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye, is widely utilized in medical diagnostics and research due to its favorable spectral properties and relatively low toxicity wikipedia.orgmacsenlab.commdpi.com. While the standard form is typically the sodium salt wikipedia.orgmacsenlab.comfishersci.fidrugbank.comlumiprobe.com, ICG acid (or ICG-carboxylic acid) is a crucial derivative employed in research, particularly for chemical conjugation and incorporation into advanced material systems like hybrid nanocomposites researchgate.netmedchemexpress.commedchemexpress.comaatbio.combioacts.comaatbio.comtcichemicals.com. The presence of a carboxylic acid group in this compound provides a reactive handle for covalent coupling with molecules containing amino groups, a common strategy for functionalizing nanoparticles and biomaterials medchemexpress.comaatbio.combioacts.comaatbio.com. This derivatization is fundamental to integrating this compound into hybrid nanocomposite structures, enabling tailored properties for multi-modal research applications.
Hybrid nanocomposites incorporating this compound leverage the optical properties of the dye, such as absorption and fluorescence in the NIR region (approximately 700-900 nm), which allows for deeper tissue penetration and reduced autofluorescence compared to visible light dyes wikipedia.orgmdpi.comntno.org. By encapsulating or conjugating this compound within nanostructures composed of both organic and inorganic components, researchers aim to overcome limitations of free ICG, including poor photostability, concentration-dependent aggregation, and rapid clearance mdpi.comnih.govresearchgate.netfrontiersin.orgrsc.org.
These hybrid systems are designed to facilitate multi-modal research, combining different imaging modalities and/or therapeutic functions within a single platform mdpi.comnih.govresearchgate.netfrontiersin.orgrsc.orgrsc.orgmdpi.comresearchgate.netdovepress.comnih.gov. For instance, this compound-loaded hybrid nanocomposites have been developed for simultaneous fluorescence imaging (FI), photoacoustic imaging (PAI), and magnetic resonance imaging (MRI) researchgate.net. One such example involves sulfonate-based saline [GdO]+[ICG]– inorganic-organic hybrid nanoparticles (IOH-NPs) researchgate.net. These IOH-NPs, containing a high weight percentage of ICG (81 wt%), exhibit intense NIR emission and a strong photoacoustic signal, demonstrating potential as multimodal contrast agents researchgate.net. In vitro studies indicated that these IOH-NPs provided longer detectability and greater emission intensity compared to free ICG solutions researchgate.net.
Furthermore, hybrid nanocomposites enable the integration of this compound's photothermal and photodynamic properties with other therapeutic modalities. Metal-organic frameworks (MOFs) have been used to adsorb ICG, creating platforms for multimodal imaging and combined photothermal and photoacoustic therapy nih.govrsc.org. In one study, a Gd-MOF material coated with Fe-DOX nanoparticles adsorbed ICG, allowing for MRI contrast, chemotherapy (via DOX), and phototherapy (via ICG) rsc.org.
Another approach involves incorporating this compound into polymer-based hybrid nanoparticles. For example, ICG-loaded polydopamine-reduced graphene oxide nanocomposites (ICG-PDA-rGO) have been explored as theranostic agents, enhancing photoacoustic imaging and photothermal therapy nih.gov. The PDA layer in these composites facilitated ICG loading and enhanced optical absorption in the NIR range nih.gov. Research has shown that ICG-PDA-rGO nanocomposites exhibited a stronger photothermal therapy effect and better photoacoustic contrast compared to control materials nih.gov.
The table below summarizes data from selected research findings on this compound-based hybrid nanocomposites for multimodal applications.
| Nanocomposite Type | This compound Integration Method | Additional Components | Multimodal Capabilities | Key Findings | Source |
| [GdO]+[ICG]– IOH-NPs | Ionic interaction | Gadolinium oxide | Optical Imaging (OI), PAI, MRI | High ICG content (81 wt%), enhanced NIR emission, strong PA signal, improved in vitro detectability researchgate.net | researchgate.net |
| ICG-PDA-rGO | Adsorption/Loading | Polydopamine, Graphene Oxide | PAI, Photothermal Therapy (PTT) | Enhanced PA imaging, stronger PTT effect, improved optical absorption nih.gov | nih.gov |
| Gd-MOF@Fe-DOX + ICG | Adsorption | Gd-MOF, Fe-DOX nanoparticles | MRI, Chemotherapy, Phototherapy (PTT) | Combined diagnostic and therapeutic effects rsc.org | rsc.org |
| ZnO@DOX/ICG-LMHP Nanoparticles | Loading | ZnO, Doxorubicin, Heparin | PTT, Photodynamic Therapy (PDT), Chemotherapy, Immunotherapy | Synergistic antitumor activity, tumor-specific release mdpi.com | mdpi.com |
| BSA Nanoparticles (conjugated with ICG, loaded with drug) | Covalent Conjugation | Bovine Serum Albumin, Drug | Fluorescence Imaging, Chemo-phototherapy | Improved ICG stability, imaging-guided therapy dovepress.com | dovepress.com |
These examples highlight the potential of this compound-based hybrid nanocomposites in developing advanced platforms for integrated diagnosis and therapy in research settings, particularly in areas like cancer research. The ability to precisely control the chemical synthesis and derivatization of this compound allows for the rational design of nanocomposites with tailored properties for specific multi-modal applications.
Photophysical and Spectroscopic Principles of Icg in Research Environments
Near-Infrared (NIR) Fluorescence Characteristics of ICG
ICG is known for its strong fluorescence in the near-infrared region, a spectral window where biological tissues exhibit relatively low autofluorescence and high light penetration. mdpi.comscilit.complos.org This characteristic is crucial for deep tissue imaging and sensing in research. ICG typically absorbs light maximally around 780-800 nm and emits fluorescence with a peak between 810 and 830 nm. mdpi.comscilit.comresearchgate.net While primarily used in the NIR-I window (700-900 nm), research has also explored ICG's fluorescence emission in the NIR-II window (1000-1700 nm), which offers potential for improved resolution and deeper penetration due to reduced scattering and absorption at longer wavelengths. plos.org
Absorption and Emission Spectra in Various Solvents
The absorption and emission spectra of ICG are significantly influenced by the solvent environment. In dilute aqueous solutions, ICG typically shows an absorption peak around 780 nm and an emission peak around 830 nm. scilit.comspiedigitallibrary.orgnih.gov However, the spectral properties change in different solvents, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), and are also affected by the presence of other substances like proteins. researchgate.netnih.govnih.gov For instance, binding to plasma proteins like albumin can cause a shift in the absorption spectrum. nih.govomlc.org Studies comparing ICG in water and ethanol demonstrate distinct spectral shapes and peak positions, highlighting the role of solvent polarity. nih.govmdpi.com
Factors Influencing Fluorescence Quantum Yield and Intensity
The fluorescence quantum yield and intensity of ICG are highly sensitive to several factors, most notably concentration, solvent properties, and the presence of other molecules. A primary factor affecting fluorescence is concentration-dependent aggregation, which typically leads to a decrease, or quenching, of fluorescence at higher concentrations. nih.govrsc.orgacs.orgnih.govmdpi.com Solvent polarity and ionic strength also play significant roles in influencing fluorescence intensity by affecting the aggregation state of ICG. nih.govrsc.org Additionally, ICG is susceptible to photobleaching upon prolonged light exposure, with the rate influenced by factors such as solvent polarity, oxygen concentration, and ICG concentration. mdpi.com Conversely, strategies like binding to lipids or encapsulation within micellar systems have been shown to enhance ICG's fluorescence intensity and improve its stability. acs.orgnih.govnih.gov
Aggregation Behavior and its Impact on Optical Properties
ICG exhibits a pronounced tendency to self-aggregate in solution, and this aggregation behavior significantly impacts its optical properties, including absorption, emission, and fluorescence intensity. scilit.commdpi.comrsc.orgutwente.nl The formation of different aggregate species leads to distinct spectral characteristics compared to the monomeric form. mdpi.comrsc.orgutwente.nl
Influence of Concentration, Solvent Polarity, and Ionic Strength
The aggregation of ICG is highly dependent on concentration, solvent polarity, and ionic strength. nih.govrsc.orgutwente.nlrsc.org Higher concentrations of ICG favor the formation of dimers and larger aggregates. rsc.orgmdpi.com Solvent polarity also plays a critical role; H-like aggregation is often favored in higher-polarity media like water, while aggregation is less likely in non-polar solvents, which can enhance fluorescence. mdpi.comnih.govmdpi.comrsc.org The ionic strength of the solution, particularly the presence of monovalent cations like Na+ and K+, can facilitate the formation of J-aggregates due to ionic interactions that reduce electrostatic repulsion between dye molecules. biorxiv.org These environmental factors must be carefully controlled in research to ensure reproducible spectroscopic results.
Photothermal and Photodynamic Mechanisms of ICG in Research Models
Beyond its use as a fluorescent probe, ICG is also explored in research models for its photothermal and photodynamic properties, which are activated by NIR light irradiation. mdpi.comrsc.orgrsc.orgfoliamedica.bgconicet.gov.ar Its strong absorption in the NIR window makes it suitable for these applications, as NIR light can penetrate deeper into tissues. mdpi.comscilit.complos.org
In photothermal therapy (PTT) research, ICG acts as a photothermal agent, converting absorbed light energy into heat, which can be used to induce cellular damage or ablation in targeted areas. mdpi.comrsc.orgrsc.orgconicet.gov.ar The efficiency of this conversion is linked to its absorption properties and aggregation state.
Singlet Oxygen Generation and Reactive Oxygen Species (ROS) Formation
Indocyanine Green is known to act as a photosensitizer, capable of generating reactive oxygen species (ROS), including singlet oxygen (¹O₂), upon light irradiation. mdpi.combac-lac.gc.cafoliamedica.bgarvojournals.orgnih.gov This property is fundamental to its application in photodynamic therapy (PDT) research, where ROS can induce cellular damage and apoptosis. bac-lac.gc.canih.govoaepublish.com
Research indicates that ICG can generate singlet oxygen through a photodynamic type II reaction. arvojournals.org Studies evaluating singlet oxygen generation by ICG often utilize probes like Singlet Oxygen Sensor Green (SOSG) or spin-trapping agents in conjunction with techniques like electron paramagnetic resonance (EPR) spectroscopy. mdpi.comfoliamedica.bgresearchgate.net For instance, studies have measured singlet oxygen generation during laser irradiation of ICG solutions, observing a decrease in the intensity of a singlet oxygen-detecting reagent. mdpi.com
Beyond singlet oxygen, ICG can also contribute to the formation of other ROS, such as superoxide (B77818) radicals (•O₂⁻). foliamedica.bgfoliamedica.bg The generation of ROS by photoactivated ICG can lead to oxidative stress and damage to biomolecules. foliamedica.bg While the excited triplet state of photosensitizers is conventionally considered the primary source of ROS, studies on ICG in water suggest a potentially low excited triplet-state yield, proposing alternative pathways for ROS generation, such as electron transfer from the excited singlet state of ICG to oxygen, potentially involving the formation of ICG-oxygen ground-state complexes. bac-lac.gc.ca
The efficiency of singlet oxygen generation by ICG can be influenced by factors such as its aggregation state and the surrounding environment. frontiersin.org For example, the formation of H-aggregates in aqueous solutions at higher concentrations can affect the photophysical properties, potentially impacting singlet oxygen generation efficiency compared to monomeric ICG. mdpi.comfrontiersin.org Nanofabulation and encapsulation of ICG have been explored as strategies to improve its stability and enhance singlet oxygen quantum yield for research applications like PDT. mdpi.comresearchgate.net Studies have shown that encapsulating ICG in nanocarriers can restore or enhance singlet oxygen generation compared to free ICG, particularly when the quenching effect of aggregation is mitigated. mdpi.com
Photothermal Conversion Efficiency
In addition to its photosensitizing properties, ICG is recognized as a photothermal agent, capable of efficiently converting absorbed light energy into heat. mdpi.comfrontiersin.orgrsc.orgresearchgate.net This characteristic is central to its use in photothermal therapy (PTT) research, where localized heating can induce hyperthermia and lead to cell death. frontiersin.orgrsc.orgresearchgate.net
ICG's strong absorption in the NIR region, where tissue absorption is relatively low, allows for effective light penetration and subsequent heat generation in targeted areas. mdpi.comfrontiersin.org The photothermal conversion efficiency (PCE) of ICG is a crucial parameter in evaluating its potential for photothermal applications. Research efforts are focused on enhancing the PCE of ICG, often through nanoformulation or complexation with other materials. frontiersin.orgrsc.orgresearchgate.net
Studies have reported varying photothermal conversion efficiencies for ICG and ICG-based nanocomposites. For instance, ICG-loaded covalent organic framework nanoparticles have shown a PCE of 56.7% under 808 nm laser irradiation. rsc.org Another study involving a multifunctional nano-drug delivery system incorporating ICG reported an excellent photothermal conversion efficiency of 42.3%. tandfonline.com The formation of J-aggregates of ICG has also been shown to improve photothermal conversion efficiency compared to monomeric ICG. researchgate.net
Improving the stability of ICG, which is prone to degradation and aggregation in aqueous environments, is critical for maintaining its photothermal conversion efficiency. mdpi.comfrontiersin.org Host-guest interactions with stabilizing agents, such as cationic water-soluble pillar guidetopharmacology.orgarene, have been demonstrated to enhance both the stability and photothermal conversion efficiency of ICG. frontiersin.orgnih.gov Similarly, nanoformulation with materials like calix fishersci.caarene can improve the photostability and PCE of ICG J-aggregates. researchgate.net
Data on photothermal conversion efficiency can be presented in research findings, often comparing free ICG to modified or encapsulated forms. For example, quenched ICG-loaded nanoliposomes demonstrated a 1.3-fold greater peak temperature increase compared to free ICG at the same equivalent concentration under laser irradiation. mdpi.com
Theoretical and Computational Modeling of ICG Photophysics
Theoretical and computational modeling plays a significant role in understanding the complex photophysical behavior of ICG at the molecular level and guiding the design of new ICG-based materials with enhanced properties. oaepublish.comacs.orgresearchgate.net Density Functional Theory (DFT) calculations, for instance, have been employed to study the electronic structure, energy levels, and spectral properties of ICG. researchgate.net
Computational studies can provide insights into the different molecular conformations of ICG and their influence on absorption and luminescence spectra. researchgate.netmdpi.com Modeling supports the understanding of observed emission spectra, suggesting the presence of dominant peaks that can explain fluorescence in both the NIR-I and potentially NIR-II windows, and the possibility of tuning emissive states. mdpi.commdpi.com
Computational modeling can also be used to investigate the interactions of ICG with other molecules or nanocarriers, helping to predict how these interactions affect its photophysical properties, stability, and aggregation behavior. oaepublish.comacs.org For example, computational modeling has corroborated the encapsulation of ICG in liposomes and its impact on NIR-II fluorescence imaging and metabolic pathways. oaepublish.com Theoretical studies can further explore the mechanisms of ROS generation and energy transfer processes within ICG and its complexes. bac-lac.gc.caresearchgate.net
Computational approaches, such as those involving molecular dynamics or quantum chemistry calculations, contribute to a deeper understanding of the relationship between ICG's molecular structure, its environment, and its photophysical outcomes, aiding in the rational design of improved photosensitizers and photothermal agents for various research and potential therapeutic applications. oaepublish.comacs.orgresearchgate.netresearchgate.net
Mechanisms of Icg Interaction with Biological Systems in Pre Clinical Research Models
Cellular Uptake Mechanisms in in vitro Cell Lines
Studies using various in vitro cell lines have investigated the ways in which ICG enters cells, revealing the involvement of specific transporters and endocytic pathways, as well as the influence of the extracellular environment.
Role of Transporters (e.g., NTCP, OATP)
Membrane transporters play a significant role in the cellular uptake of various substances, including drugs and diagnostic agents ntu.edu.tw. Research indicates that ICG is transported into hepatocytes and tumor cells via specific organic anion transporting polypeptides (OATPs) and the sodium-taurocholate cotransporting polypeptide (NTCP) ntu.edu.twresearchgate.netuzh.chmdpi.comdocumentsdelivered.com. OATP1B3 and NTCP have been shown to transport ICG into the cytoplasm mdpi.com. Studies using genetically modified cells expressing NTCP or OATP1B3 have demonstrated higher intracellular ICG intensity compared to control cells mdpi.com. Specifically, OATP1B3-expressing cells showed higher ICG uptake than NTCP-expressing cells over time in one study mdpi.com. OATP1A2 is also strongly inhibited by ICG uzh.ch. NTCP is a secondary active transporter that mediates substrate uptake using the electrochemical sodium gradient across the basolateral membrane of hepatocytes uzh.ch.
Endocytosis Pathways (e.g., Clathrin-mediated)
Beyond transporter-mediated uptake, endocytosis, a process by which cells internalize molecules and particles by engulfing them with their cell membrane, also contributes to ICG entry encyclopedia.pubnih.gov. Clathrin-mediated endocytosis (CME) has been identified as a primary mechanism for ICG uptake in certain cell lines, such as sarcoma cells biorxiv.orgbiorxiv.orgresearchgate.net. Studies using clathrin inhibitors have shown a concentration-dependent reduction in ICG uptake, suggesting CME as a principal method, although other endocytic mechanisms like caveolae-dependent endocytosis may also play a role, particularly at higher ICG concentrations biorxiv.org. CME is a well-characterized pathway involved in the uptake of nutrients and is present in all mammalian cells encyclopedia.pubbiorxiv.org.
Influence of Extracellular pH on Cellular Uptake
The extracellular pH can influence the cellular uptake of ICG, particularly when ICG is incorporated into pH-responsive delivery systems tandfonline.comresearchgate.netnih.govthno.org. Studies using nanoparticles designed to be sensitive to the weakly acidic tumor microenvironment (typically pH 6.5-7.0) have shown enhanced cellular uptake of ICG at lower pH values compared to physiological pH (pH 7.4) researchgate.netnih.govthno.org. This increased uptake in acidic conditions can lead to higher intracellular concentrations of ICG, potentially improving the efficacy of photothermal or photodynamic therapies researchgate.netnih.gov. For instance, the fluorescence intensity of intracellular ICG increased significantly in a time-dependent manner when the culture environment pH was reduced from 7.4 to 6.8 tandfonline.com. This pH-dependent uptake is attributed to mechanisms such as increased protonation of certain nanoparticle components, leading to enhanced affinity for cancer cells nih.gov.
Here is a summary of cellular uptake mechanisms:
| Mechanism | Description | Examples of Involved Transporters/Pathways | Influence of pH |
| Transporter-mediated Uptake | Specific membrane proteins facilitate ICG entry into cells. | NTCP, OATPs (OATP1B3, OATP1A2) researchgate.netuzh.chmdpi.com | Not directly addressed in snippets for transporters, but relevant for delivery systems. |
| Endocytosis Pathways | Cells internalize ICG by engulfing it with the cell membrane. | Clathrin-mediated endocytosis (CME) biorxiv.orgbiorxiv.orgresearchgate.net | Influential when ICG is in pH-responsive carriers tandfonline.comresearchgate.netnih.govthno.org. |
| Passive Diffusion | ICG, as a small lipophilic molecule, can be taken up by passive diffusion. | N/A | Cellular uptake can be enhanced in weakly acidic environments tandfonline.com. |
Non-Covalent Binding to Biomolecules in Research Media
ICG exhibits a strong tendency to bind non-covalently with various biomolecules present in research media and biological fluids biorxiv.orgtandfonline.comthno.orgacs.orgemory.educapes.gov.brresearchgate.netnih.gov. This binding significantly influences its behavior, including its photophysical properties and distribution within the body.
Interaction with Serum Albumins (e.g., HSA)
A prominent interaction of ICG is its reversible non-covalent binding to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA) rsc.orgresearchgate.netnih.govcapes.gov.brresearchgate.netnih.govnih.govarchivesofmedicalscience.com. This affinity is attributed to non-covalent interactions like hydrophobic interactions, dipole-dipole interactions, van der Waals forces, and hydrogen bonding nih.govnih.gov. HSA has two main binding sites for ICG: a hydrophobic pocket at site IIA and a polar cation pocket at site IIIA nih.gov. The interaction between ICG and HSA can form complexes, and the properties of these complexes can depend on the molar ratio of HSA to ICG researchgate.net. For instance, different binding constants have been observed depending on the HSA:ICG ratio researchgate.net.
Consequences of Protein Binding on ICG Photophysics and Biodistribution in Animal Models
Binding to serum albumins has significant consequences for ICG's photophysical properties and its biodistribution in animal models rsc.orgmdpi.comresearchgate.netnih.govresearchgate.netacs.orgnih.govarchivesofmedicalscience.comprinceton.eduresearchgate.netacs.orgnih.govamegroups.org.
Photophysics: Protein binding, particularly to albumin, affects ICG's fluorescence properties, including its emission spectrum and intensity mdpi.comresearchgate.netnih.govacs.orgprinceton.eduresearchgate.net. Binding to albumin can enhance the fluorescence quantum yield and stability of ICG, addressing the limitations of free ICG in aqueous solutions rsc.orgnih.govprinceton.edu. The increase in fluorescence upon binding is attributed to factors such as molecular disaggregation and stabilization of monomeric ICG on the albumin, reduction of FRET within aggregates, and "rigidization" of the bound ICG, which reduces non-radiative relaxation pathways princeton.edu. Different variants of BSA have been shown to alter the excitation-emission properties of ICG researchgate.net.
Here is a table summarizing the effect of HSA binding on ICG fluorescence:
| ICG State | Environment | Relative Fluorescence Intensity | Reference |
| Free | Dilute aqueous solution | Weak | nih.gov |
| Bound | With HSA | Higher (e.g., 3.4 times higher) | nih.gov |
| Free | In buffer | Lower | princeton.edu |
| Bound | To protein | Higher (e.g., 1.6 times higher) | princeton.edu |
Biodistribution in Animal Models: In animal models, ICG's binding to serum proteins influences its circulation time and distribution nih.govresearchgate.netnih.govacs.orgnih.govamegroups.orgacs.org. Highly protein-bound ICG behaves like a macromolecule in blood circulation, which can improve its circulation time compared to free ICG, which has a very short blood half-life nih.govnih.gov. The ICG-HSA complex has been shown to increase the enrichment of ICG in tumors and provide a clearer tumor boundary and higher tumor-to-background ratio in mouse models compared to ICG alone nih.govamegroups.org. However, non-covalently bound ICG can also be gradually released from carriers and bind to plasma protein, leading to high non-specific background signals, particularly in the liver and intestine, as ICG is primarily excreted via the hepatobiliary system researchgate.netacs.org. Strategies like covalent conjugation to carriers or encapsulation in nanoparticles are explored to improve ICG retention and targeted delivery, thereby influencing its biodistribution acs.orgnih.govacs.orgmdpi.com.
Here is a table illustrating the impact of HSA binding on ICG distribution in a mouse model:
| Formulation | Tumor Fluorescence Intensity (within 1h) | Tumor-to-Background Ratio (TBRmax) | Reference |
| ICG alone | 127.1 ± 10.7 | 1.94 ± 0.23 | amegroups.org |
| ICG-HSA | 237.3 ± 10.7 | 3.49 ± 0.56 | amegroups.org |
These findings highlight the complex interplay between ICG and biological components, emphasizing the importance of these interactions in designing effective ICG-based agents for pre-clinical and potentially clinical applications.
Intracellular Localization and Fate in Cell Models
Pre-clinical research utilizing various cell models has provided insights into the intracellular localization and fate of Indocyanine Green (ICG), here referred to as ICG acid in accordance with the user's request, within biological systems. Studies have explored the mechanisms of cellular uptake, the distribution of the compound within different organelles, and its retention or clearance over time.
Cellular uptake of this compound is a complex process that appears to be influenced by cell type, concentration, and incubation time. Research indicates that clathrin-mediated endocytosis is a primary mechanism for ICG uptake in certain cancer cell lines, such as sarcoma cells biorxiv.orgresearchgate.net. While clathrin-mediated endocytosis is suggested as the principal method, other endocytic mechanisms, like caveolae-dependent endocytosis, may also play a role, particularly at higher ICG concentrations biorxiv.org. The level of ICG uptake has been shown to be dependent on both ICG concentration and incubation time biorxiv.orgresearchgate.net. Additionally, in some cancer cell lines, cellular ICG uptake has been found to correlate with cell proliferation rate biorxiv.orgresearchgate.net. The formation of tight junctions has been inversely correlated with cellular ICG uptake in human colon cancer cell lines, suggesting that disrupted tight junctions in tumor cells may contribute to increased uptake nih.gov. Specific membrane transporters, such as the organic anion transporting polypeptide 1B3 (OATP1B3) and sodium taurocholate-transporting polypeptide (NTCP), have also been implicated in the rapid absorption of ICG into tissues, including hepatocytes nih.gov. Studies using OATP1B3-expressing fibrosarcoma cells have demonstrated that this transporter can promote the uptake of ICG into the cytoplasm frontiersin.org.
Following cellular uptake, this compound has been observed in various intracellular compartments, with localization patterns varying depending on the cell type and incubation time. Several studies report the accumulation of ICG within the cytoplasm biorxiv.orgnih.gov. For instance, fluorescence microscopy revealed cytoplasmic localization in sarcoma and breast cancer cell lines after 30 minutes of incubation with ICG biorxiv.org. Similarly, in neuroblastoma cells, ICG accumulation was observed in the cytoplasm, outside the nucleus, after 24 hours of incubation nih.gov.
Accumulation within lysosomes is another frequently reported destination for internalized this compound. Colocalization studies using lysosomal markers like LysoTracker have demonstrated that ICG accumulates within lysosomes in various cell lines, including oral cancer cells and retinal pigment epithelial (RPE) cells nih.govarvojournals.org. This lysosomal sequestration has been suggested as a possible mechanism for ICG uptake and clearance via lysosomal degradation in RPE cells arvojournals.org.
Mitochondrial localization of this compound has also been noted, sometimes in a time-dependent manner. Some studies indicate that ICG can localize to both mitochondria and lysosomes, albeit to varying degrees researchgate.netresearchgate.net. One study comparing ICG with a related dye, Indocyanine Blue (ICB), found a similar time-dependent pattern where the dye initially accumulated in mitochondria and then translocated to lysosomes over time (e.g., from 2 hours to 24 hours incubation) acs.org. This suggests a dynamic intracellular trafficking of ICG.
The presence of this compound in the nucleus has also been observed, although typically after longer incubation periods. In human squamous cell carcinoma and non-cancer skin cell lines, ICG uptake and internalization were seen in living cells after 2.5 hours, with transport to the cell nucleus observed after 24 hours nih.govresearchgate.netnih.gov.
The fate of this compound within cells involves retention and eventual clearance or degradation. Intracellular ICG has been described as being entrapped in the membrane traffic system, leading to its slow turnover and prolonged retention by tumor cells nih.gov. The retention time can vary depending on the cell type and formulation; for example, in ARPE-19 cells, the half-life of internalized ICG was estimated to be 72 hours post-treatment arvojournals.org. Encapsulation of ICG in nanoparticles can influence cellular uptake and potentially its intracellular fate dovepress.comacs.org. For instance, encapsulation in PLGA nanoparticles enhanced cellular uptake in MH7A cells dovepress.com. Similarly, ferritin nanoparticle-encapsulated ICG showed time-dependent intracellular uptake in breast cancer cells, with the signal increasing over time and reaching highest intensity after 48 and 72 hours acs.org.
Here is a summary of some research findings on this compound intracellular localization in different cell models:
| Cell Type | Key Uptake Mechanism(s) | Primary Intracellular Localization(s) (Observed) | Incubation Time(s) (Studied) | Source(s) |
| Sarcoma cell lines (HT1080, U2OS) | Clathrin-mediated endocytosis | Cytoplasm | 15 mins, 30 mins | biorxiv.orgresearchgate.net |
| Breast cancer cell line (MCF-7) | Clathrin-mediated endocytosis | Cytoplasm | 15 mins, 30 mins | biorxiv.orgresearchgate.net |
| Squamous cell carcinoma (SCC026) | Not explicitly stated in snippets | Cytoplasm (2.5h), Nucleus (24h) | 1 min, 2.5 h, 24 h | nih.govresearchgate.netnih.gov |
| Non-cancer skin (HaCaT) | Not explicitly stated in snippets | Cytoplasm (2.5h), Nucleus (24h) | 1 min, 2.5 h, 24 h | nih.govresearchgate.netnih.govnih.gov |
| Human colon cancer cell lines | Endocytosis, influenced by tight junctions | Membrane traffic system | Not explicitly stated | nih.gov |
| RPE cells | Via endocytosis | Lysosomes | Brief incubation, 16 hours | arvojournals.org |
| Oral cancer cells (SAS-LN) | Internalization (molecular & liposomal form) | Lysosomes | Not explicitly stated | nih.gov |
| Glioblastoma cells (LN18, C6) | Enhanced accumulation with nanoparticles | Cytoplasm, peri-nuclear space, Mitochondria | Not explicitly stated | rsc.org |
| Neuroblastoma cells (KELLY) | Uptake reaches saturation | Cytoplasm (outside nucleus) | 24 hours | nih.gov |
| Fibrosarcoma cells (HT-1080-OATP1B3) | OATP1B3 transporter | Cytoplasm | Up to 4 hours | frontiersin.org |
| MH7A cells (Rheumatoid arthritis) | Enhanced with PLGA nanoparticles | Cytoplasm | 4 hours | dovepress.com |
| 4T1 breast cancer cells | Internalization (molecular & conjugated form) | Cytoplasm (molecular), Endolysosome (conjugated) | Not explicitly stated | fortunejournals.comacs.org |
| Reticulocytes | Selective uptake, mechanism unclear | Intracellular | Within minutes | arvojournals.org |
| Neutrophils | Weak uptake, phagocytic activity may contribute | Intracellular | Within minutes | arvojournals.org |
These findings highlight the diverse ways this compound interacts with and localizes within different cell types, which is crucial for understanding its potential applications in imaging and therapy.
Advanced Research Methodologies and Applications of Icg Non Clinical
Fluorescence Imaging Methodologies in in vitro and ex vivo Models
ICG is a valuable tool for fluorescence imaging in both in vitro (cell culture) and ex vivo (tissue) models, leveraging its NIR fluorescence properties for improved penetration depth and signal-to-background ratio acs.orgmdpi.com. Researchers employ ICG to visualize biological structures and processes in these controlled environments. Studies have examined the potential of ICG for optical imaging in various cell lines and tissue samples acs.orgntno.orgresearchgate.net. For instance, the cellular uptake and spatial distribution of ICG have been investigated in human squamous cell carcinoma and non-cancer skin cell lines researchgate.net. ICG uptake and internalization were observed in living cells after 2.5 hours, with localization in the nucleus after 24 hours researchgate.net. Higher and faster uptake was noted in dead cells researchgate.net. In tissue sections, a higher ICG signal intensity was detected in connective tissue, surrounding clusters, and blood vessels researchgate.net.
ICG's utility in ex vivo tissue imaging has also been demonstrated. Studies using freshly procured chicken breast tissue showed that ICG-based nanoparticles exhibited a concentration-dependent higher fluorescence compared to free ICG ntno.org. Quantitative analysis of fluorescence signals from ex vivo internal organs in mouse models confirmed the significant accumulation of ICG-based nanoparticles in tumor tissues ntno.org. Another study comparing ICG and ICG conjugated with human serum albumin (ICG-HSA) in ex vivo studies revealed that ICG-HSA provided a clearer tumor boundary and higher tumor-to-background ratio compared to ICG alone researchgate.net.
Two-Photon Bioimaging Applications
Two-photon fluorescence (2PF) microscopy is a powerful technique for deep-tissue imaging, and ICG has been explored for its potential in this modality, particularly when excited within the 1700-nm window researchgate.netnih.govoptica.org. This excitation range is advantageous for deep in vivo imaging due to reduced scattering and absorption in tissue researchgate.netoptica.org.
Research has focused on measuring the two-photon excitation and emission properties of ICG in different media, such as water and human plasma researchgate.netnih.gov. These studies have shown that 2PF can be generated from ICG when excited from 1600 to 1800 nm researchgate.netnih.gov. The measured two-photon action cross-sectional values for ICG dissolved in human plasma were found to be significantly larger than those in water researchgate.netnih.gov. The two-photon emission spectrum of ICG in both water and human plasma overlaps with its one-photon emission spectrum researchgate.netnih.gov.
ICG has been identified as a promising 2-photon fluorescent dye excitable at the 1700 nm window for deep-brain 2-photon fluorescence microscopy in mouse models in vivo optica.org. Using a laser system delivering femtosecond pulses at 1617 nm, researchers achieved significant imaging depths into the brain optica.org. Non-degenerate two-photon excitation (ND-2PE) has also been explored to image ICG in the water absorption window from 1400-1550 nm, using two excitation sources at different wavelengths optica.org. This technique enabled in vivo imaging of the rodent cortex vascular structure optica.org.
Super-Resolution Fluorescence Microscopy Techniques
Super-resolution fluorescence microscopy techniques overcome the diffraction limit of light, enabling imaging with spatial resolutions significantly higher than conventional microscopy nokia.comgu.se. These techniques, such as Structured Illumination Microscopy (SIM) and Single Molecule Localization Microscopy (SMLM), allow for the visualization of subcellular structures and molecular interactions with nanoscale precision nokia.comgu.seacs.org.
ICG as a Molecular Probe for Cellular Assays
ICG serves as a versatile molecular probe in cellular assays, both in its free form and when conjugated to targeting molecules or encapsulated in nanoparticles researchgate.netresearchgate.netmdpi.comnih.govacs.org. Its ability to be internalized by cells and its fluorescence properties allow researchers to monitor cellular activities and track cell populations.
Monitoring Cellular Processes and Functions in Research
ICG can be used to monitor various cellular processes and functions in research. Studies have investigated the cellular uptake and distribution of ICG in different cell lines to understand its interaction with cellular components researchgate.net. The viability of cells labeled with ICG at various concentrations and incubation times has been assessed, showing that cell viability was not significantly decreased at most tested concentrations arvojournals.org.
Furthermore, ICG has been conjugated to antibodies to create targeted optical imaging probes nih.govacs.org. These conjugates can be designed to fluoresce upon binding to specific antigens on cell surfaces and subsequent internalization, allowing for the visualization of cells expressing those targets acs.org. This approach enables the monitoring of target-specific cellular uptake and the distribution of the probe within cells acs.org. For example, ICG conjugated to minibodies targeting prostate-specific membrane antigen (PSMA) showed high binding affinity to PSMA-positive cells and subsequent fluorescence dequenching after internalization acs.org.
Real-Time Tracking in Cell Culture Systems
The fluorescence properties of ICG make it suitable for real-time tracking of cells, including in cell culture systems. ICG contrast-enhanced imaging has been used for real-time tracking of cell lines, such as ARPE-19 cells arvojournals.org. This allows researchers to monitor the longevity and movement of labeled cells over time arvojournals.org.
While some studies focus on in vivo cell tracking using ICG-labeled cells and multimodal imaging systems nih.govarvojournals.org, the principles of labeling and fluorescence detection are applicable to in vitro cell culture. ICG can be used to label cells directly or be incorporated into nanoparticles or conjugates that are taken up by cells, enabling their visualization and tracking within the culture environment using fluorescence microscopy. The duration of tracking can be influenced by factors such as ICG concentration, cell type, and potential dye leakage or photobleaching.
Photoacoustic Imaging (PAI) with ICG-Based Probes
Photoacoustic imaging (PAI) is a hybrid modality that combines the advantages of optical absorption contrast with the spatial resolution of ultrasound nih.govresearchgate.netmdanderson.org. ICG is a prominent exogenous contrast agent for PAI due to its strong absorption in the NIR region, where tissue scattering is relatively low nih.govmdanderson.orgrsc.org.
In PAI, short laser pulses are delivered to the tissue, and the absorbed optical energy is converted into heat, leading to thermoelastic expansion and the generation of acoustic waves rsc.org. These waves are detected by ultrasound transducers, and images are reconstructed to map the distribution of the absorbing chromophore, such as ICG rsc.org. PAI with ICG offers high spatial and temporal resolution, optical contrast, and depth penetration rsc.org.
ICG-based probes, including ICG encapsulated in nanoparticles or conjugated to targeting agents, have been developed to enhance PAI capabilities and enable targeted imaging nih.govresearchgate.netmdanderson.orgacs.orgazonano.com. For instance, ICG-conjugated germanium nanoparticles have been used for dual-modality fluorescence and photoacoustic imaging in vivo and ex vivo acs.org. These nanoparticles showed accumulation in tumors and provided detectable photoacoustic signals acs.org. A photoacoustic nanoprobe based on polydopamine-indocyanine green (PDA-ICG) has been evaluated for detecting senescent cells in cancer, demonstrating successful internalization into cancer cells and imaging capabilities via confocal microscopy azonano.com. The development of liposome-encapsulated ICG J-aggregates is also being explored as a clinically translatable quantitative molecular photoacoustic imaging agent mdanderson.org.
PAI with ICG has been investigated for functional assessments, such as monitoring liver fibrosis development in mice using dynamic contrast-enhanced photoacoustic imaging rsc.org. Studies have also explored the use of ICG clearance tests based on PAI for assessing liver function reserve, showing a strong correlation between the PAI method and the standard spectrophotometry method in a clinical study nih.gov.
Application of ICG-Conjugates in Targeted Research Assays
The conjugation of Indocyanine Green to targeting moieties allows for the development of probes capable of binding to specific cells, receptors, or biomarkers. This targeted approach enhances the specificity of ICG-based imaging and assays, overcoming some of the limitations of the free dye, such as non-specific binding and rapid clearance thno.orgntno.orgmdpi.com. ICG conjugates are explored in non-clinical research for applications ranging from fundamental studies of molecular interactions to the development of targeted imaging agents for disease models nih.govrsc.orgnih.govbohrium.com. The use of ICG in the NIR region (700-1100 nm) is particularly advantageous for biological imaging due to reduced tissue autofluorescence and deeper tissue penetration compared to visible light ntno.orgmdpi.com.
Despite the potential, the conjugation of ICG can present challenges, including the amphiphilic nature of some ICG derivatives like ICG-sulfo-OSu, which can lead to aggregation of the conjugated molecule nih.govacs.org. Researchers employ strategies such as controlling conjugation reaction ratios, rigorous purification, and modifying ICG with groups like polyethylene (B3416737) glycol (PEG) to improve solubility and reduce non-specific binding and aggregation nih.govaatbio.com. Nanoformulations encapsulating or carrying ICG have also been developed to enhance stability, reduce aggregation, and improve targeting efficiency through passive (e.g., EPR effect) or active targeting mechanisms ntno.orgnih.govacs.org.
Ligand-Directed ICG Probes for Receptor-Mediated Studies
Ligand-directed ICG probes are designed to target specific receptors or molecules overexpressed on the surface of particular cells or tissues. These probes consist of ICG conjugated to a ligand that has high affinity and specificity for the target. Upon binding to the receptor, the probe can be internalized via receptor-mediated endocytosis, leading to accumulation of the fluorescent signal within the target cells nih.govacs.org. This allows for specific labeling and imaging of cells or tissues expressing the target receptor.
Examples of ligands used for conjugation with ICG in research include peptides and small molecules. For instance, studies have explored conjugating ICG to peptides that target specific receptors. A novel TMTP1 homodimer peptide conjugated to ICG, (TMTP1-PEG4)2-ICG, was developed and showed specific accumulation in tumors and lymph node metastases in mouse models, mediated by receptor-ligand interaction researchgate.net. This dimeric structure demonstrated improved tumor imaging sensitivity compared to its monomeric form and free ICG researchgate.net.
Small molecules like folic acid have also been utilized as targeting ligands for ICG probes. Folic acid receptors are overexpressed in many types of cancer cells. Folate linked to NIR dyes, such as OTL38 (a folate receptor-targeted NIR dye), have been shown to selectively bind to cells expressing the folate receptor and internalize, enabling visualization of malignant lesions in preclinical models acs.org. These ligand-targeted probes allow researchers to study receptor expression patterns, cellular uptake mechanisms, and the distribution of targeted agents in various biological systems acs.org.
Analytical and Quantification Methods for Icg in Research Matrices
Spectrophotometric and Spectrofluorometric Analysis
Spectrophotometry and spectrofluorometry are fundamental techniques used for the analysis and quantification of ICG, leveraging its characteristic absorption and fluorescence properties in the near-infrared spectrum mdpi.comresearchgate.netwikipedia.org. Spectrophotometric methods typically involve measuring the absorbance of ICG in a sample at its peak absorption wavelength, around 800-805 nm wikipedia.orgtropicalgastro.comhbpdint.comnih.gov. This approach has been used to determine ICG concentration in various biological samples, including blood and plasma tropicalgastro.comnih.gov. For instance, spectrophotometric determination of ICG concentration in plasma at 805 nm has been used to calculate ICG retention and clearance rates in studies assessing liver function tropicalgastro.comhbpdint.comnih.gov.
Spectrofluorometric analysis, on the other hand, measures the fluorescence emitted by ICG when excited by light, typically in the near-infrared range (e.g., excitation at 780 nm and emission at 815 nm) mdpi.comrsc.org. This method is particularly useful for detecting and quantifying ICG in samples where its fluorescent properties are utilized, such as in fluorescence imaging studies mdpi.comrsc.orgplos.org. Studies have employed spectrofluorometry to analyze the fluorescence properties of free and encapsulated ICG in different media, including water, PBS, and cell culture media rsc.orgacs.orgmdpi.com. The sensitivity of ICG fluorescence to factors like concentration and the presence of proteins can influence spectrofluorometric measurements, necessitating careful sample preparation and analysis researchgate.netnih.govfrontiersin.org.
Chromatographic Techniques for ICG Quantification and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely used for the quantification of ICG and the assessment of its purity in research matrices nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. These methods offer higher specificity and sensitivity compared to spectrophotometry alone, allowing for the separation of ICG from complex biological matrices and potential degradation products mdpi.comresearchgate.netnih.gov.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used for the separation and quantification of ICG in various samples mdpi.comresearchgate.netresearchgate.netresearchgate.net. HPLC methods for ICG typically employ a reversed-phase column and a mobile phase consisting of a mixture of aqueous buffer and an organic solvent, such as acetonitrile (B52724) researchgate.net. Detection is commonly performed using a UV or fluorescence detector, capitalizing on ICG's absorption and emission properties researchgate.netnih.gov. HPLC has been utilized for the determination of ICG in human and animal plasma, offering a more sensitive and specific approach compared to spectrophotometry in some cases researchgate.netnih.gov. Reported HPLC methods have shown good linearity and precision for ICG quantification in plasma samples researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS)
LC-MS/MS and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly sensitive and selective techniques considered the method of choice for quantifying ICG in complex biological matrices like tissue homogenates and plasma mdpi.comnih.govfrontiersin.orgresearchgate.netnih.govnih.gov. These methods combine the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry.
In LC-MS/MS and UPLC-MS/MS methods for ICG, samples are typically subjected to protein precipitation or other extraction procedures before chromatographic separation mdpi.comnih.govnih.govnih.gov. Chromatographic separation is achieved on reversed-phase columns, often with gradient elution using mobile phases containing organic solvents like acetonitrile and aqueous buffers with additives such as formic acid mdpi.comnih.govfrontiersin.orgnih.gov. Detection and quantification are performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor and product ions of ICG mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.org. For ICG, common MRM transitions include m/z 753 → m/z 330 mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.org. The use of an internal standard, such as IR-820, is common to improve method accuracy and precision nih.govfrontiersin.orgnih.govnih.gov.
LC-MS/MS and UPLC-MS/MS methods have been developed and validated for the quantification of ICG in various research matrices, including murine liver tissue homogenates and rat plasma mdpi.comnih.govfrontiersin.orgnih.gov. These methods typically demonstrate high sensitivity, with lower limits of quantification in the low ng/mL range mdpi.comnih.gov. They also exhibit good linearity, accuracy, and precision in the tested concentration ranges mdpi.comnih.govfrontiersin.orgnih.gov.
Size-Exclusion Chromatography (SEC) for Conjugate Purification
Size-Exclusion Chromatography (SEC), also referred to as gel filtration chromatography, is a technique used for the separation of molecules based on their size. In the context of ICG research, SEC is particularly valuable for the purification of ICG conjugates, such as those formed with proteins or nanoparticles aatbio.comacs.orgnih.gov.
When ICG is conjugated to larger molecules like antibodies or encapsulated in nanoparticles, the reaction mixture may contain unconjugated free ICG, the desired ICG conjugate, and potentially high molecular weight aggregates acs.orgnih.gov. SEC allows for the separation of these components based on their hydrodynamic volume. Larger molecules, such as protein conjugates or nanoparticles, elute earlier from the SEC column, while smaller molecules like free ICG are retained longer aatbio.comacs.org.
Purification using SEC is crucial for obtaining pure ICG conjugates for research applications, as the presence of free ICG or aggregates can interfere with studies, particularly those involving targeted delivery or imaging acs.orgnih.govnih.gov. For example, SEC has been used to purify ICG-labeled antibodies, effectively removing high molecular weight aggregates and low molecular weight impurities acs.orgnih.gov. Subsequent steps, such as extraction, may be used to further remove non-covalently bound ICG acs.orgnih.govnih.gov. Sephadex columns are commonly used for SEC-based purification of ICG conjugates aatbio.comaacrjournals.org.
Method Validation in Research Sample Matrices (e.g., tissue homogenates, cell lysates)
Validation of analytical methods for ICG in research matrices is essential to ensure the reliability and accuracy of the quantitative data obtained. This process involves evaluating several key performance characteristics within the specific matrix of interest, such as tissue homogenates or cell lysates.
Stability, Degradation, and Environmental Effects of Icg in Research Contexts
Photostability and Photobleaching Characteristics
ICG is susceptible to photobleaching, a process where the fluorophore irreversibly loses its ability to fluoresce upon exposure to light. This phenomenon is a critical consideration in fluorescence-based imaging and therapeutic applications where prolonged or intense light exposure is necessary.
The primary mechanism of ICG photobleaching involves a self-sensitized photo-oxidation reaction. researchgate.net Upon excitation with light, ICG can generate singlet oxygen, a highly reactive species. researchgate.net This singlet oxygen can then react with the ICG molecule itself, leading to its degradation. researchgate.net The process is significantly influenced by the presence of oxygen; under anaerobic conditions, photobleaching is substantially reduced. mdpi.com
The photobleaching of ICG follows first-order kinetics, with the rate of degradation being dependent on the intensity and wavelength of the excitation light. spiedigitallibrary.org Studies have shown that both 780 nm and 808 nm laser irradiation can induce photodegradation. spiedigitallibrary.org The quantum yield of photobleaching, which represents the efficiency of the process, is influenced by the solvent environment. For instance, the degradation yield is significantly higher in aqueous solutions compared to organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). karger.com
The aggregation state of ICG also plays a crucial role in its photostability. Monomeric forms of ICG are generally more photoreactive than its aggregated forms. mdpi.com In aqueous solutions, ICG tends to form H-aggregates at higher concentrations, which can alter its photophysical properties and susceptibility to photobleaching. mdpi.com
Chemical Stability under Varying Environmental Conditions
The chemical integrity of ICG is sensitive to its surrounding environment, including factors like pH and the composition of the solvent. Understanding these sensitivities is vital for the preparation and storage of ICG formulations in research settings.
The pH of the aqueous solution has a profound impact on the stability of ICG. ICG is a weak acid with a pKa of 3.27 and is most stable in a slightly alkaline environment. nih.gov Research indicates that ICG remains relatively stable for up to 48 hours at a pH range of 8 to 10. nih.gov However, it undergoes rapid decomposition in acidic conditions (pH < 5) and strongly alkaline conditions (pH > 11), leading to a colorless derivative within an hour. nih.gov In weakly acidic environments, ICG is also prone to degradation, which can be mitigated by complexation with stabilizing agents. frontiersin.org The absorption spectrum of ICG can also be affected by pH, with changes in the aggregation state and molecular form of the dye. researchgate.net
| pH Range | Stability of ICG |
| < 5 | Rapid decomposition (< 1 hour) |
| 5 - 7 | Prone to degradation |
| 8 - 10 | Relatively stable for 48 hours |
| > 11 | Rapid decomposition (< 1 hour) |
This table summarizes the stability of Indocyanine Green (ICG) at different pH ranges based on available research data.
The degradation of ICG, whether induced by light or chemical instability, results in the formation of several smaller molecules. The primary pathway of degradation involves the oxidative cleavage of the polymethine bridge, which connects the two indole (B1671886) moieties of the ICG molecule. mdpi.comresearchgate.net
This cleavage is often initiated by the reaction with singlet oxygen, leading to the formation of an unstable intermediate, dioxetane. karger.comarvojournals.org This intermediate then thermally decomposes into various carbonyl compounds. karger.comarvojournals.org High-performance liquid chromatography (HPLC) analysis of degraded ICG solutions has revealed the presence of multiple degradation products. karger.comarvojournals.org Mass spectrometry has been employed to identify these products, confirming the formation of carbonyl-containing fragments. arvojournals.org
In some studies, degradation products with different molecular weights have been identified. For instance, one study reported degradation compounds with m/z values of 785.32 and 1501.57. rsc.org Another investigation using fast atom bombardment mass spectrometry identified a degradation product with a molecular weight of 723, compared to the 775 of intact ICG. nii.ac.jp The degradation process is complex and can lead to the formation of at least a dozen different products. spiedigitallibrary.org
| Degradation Pathway | Intermediate Product | Final Products |
| Photo-oxidation | Dioxetane | Various carbonyl compounds |
| Chemical Decomposition | - | Cleavage of polymethine bridge, smaller fragments |
This table outlines the primary degradation pathways of Indocyanine Green (ICG) and the resulting chemical products.
Strategies for Enhancing ICG Stability in Research Formulations
Given the inherent instability of ICG, various strategies have been developed to enhance its stability in research formulations, thereby extending its shelf-life and improving its performance in experimental applications.
One of the most effective approaches is the encapsulation of ICG within nanocarriers. This strategy protects the ICG molecule from the surrounding aqueous environment and can inhibit both aggregation and degradation. Various types of nanoparticles have been investigated for this purpose, including:
Liposomes: Encapsulating ICG in these phospholipid vesicles can improve its stability, although the effectiveness is dependent on the ICG-to-lipid ratio. mdpi.comnih.gov
Zein-Phosphatidylcholine Hybrid Nanoparticles: These nanoparticles have been shown to effectively inhibit ICG aggregation and degradation. nih.gov
Calix karger.comarene Micelles: These small micelles can significantly enhance the aqueous stability and fluorescence brightness of ICG. semanticscholar.org
Pillar semanticscholar.orgarenes: Host-guest complexation with water-soluble pillar semanticscholar.orgarenes has been demonstrated to protect ICG from degradation, especially in acidic conditions. frontiersin.org
Another strategy involves the use of chemical stabilizers or quenchers. For instance, sodium azide, a quencher of singlet oxygen, has been shown to significantly reduce the light-induced decomposition of ICG. arvojournals.org The adsorption of ICG onto proteins, such as human serum albumin (HSA), can also reduce aggregation and degradation, although HSA has a finite capacity for this protective effect. spiedigitallibrary.org Furthermore, conjugation of ICG to gold colloids has been reported to increase its photostability.
Finally, controlling the formulation's pH to be within the optimal range of 8-10 can significantly improve the short-term stability of ICG in aqueous solutions. nih.gov Careful consideration of the solvent is also crucial, as ICG exhibits greater stability in organic solvents like methanol and DMSO compared to aqueous solutions. karger.com
| Strategy | Mechanism of Stabilization |
| Encapsulation in Nanoparticles | Physical protection from the environment, prevention of aggregation. |
| Use of Quenchers (e.g., Sodium Azide) | Scavenging of reactive oxygen species that cause photodegradation. |
| Adsorption to Proteins (e.g., HSA) | Reduction of aggregation and degradation. |
| pH Control | Maintenance of an optimal chemical environment (pH 8-10). |
| Solvent Selection | Use of organic solvents (e.g., methanol, DMSO) for improved stability. |
This interactive table summarizes various strategies employed to enhance the stability of Indocyanine Green (ICG) in research formulations.
Emerging Research Areas and Future Directions of Icg Applications
Development of Next-Generation ICG Derivatives for Enhanced Research Probes
The development of novel ICG derivatives and analogues is a key area of research aimed at improving the physicochemical and biological properties of ICG for enhanced research probes. These efforts focus on addressing limitations such as aqueous solubility, photostability, and the ability to conjugate with targeting molecules. nih.gov
Strategies include chemical modifications to the ICG structure. For instance, hydrophilic glucamide-derivatized indocyanine has demonstrated increased hydrophilicity and improved tumor-to-normal tissue contrast compared to native ICG. nih.gov Another approach involves the synthesis of new classes of cyanine (B1664457) fluorophores, such as PPCy dyes, with tailored properties. nih.gov
Furthermore, researchers are developing pH-sensitive NIR dyes based on cyanine structures. One such pH-sensitive NIR cyanine, H-ICG, with a pKa of 7.2, shows utility within the physiological pH range. nih.gov Another recently developed pH-sensitive cyanine dye responds to minor pH fluctuations (6.70–7.90) via a photo-induced electron transfer mechanism and has been successfully used to report the intracellular pH of liver cells in real time. nih.govacs.org
The conjugation of ICG or its derivatives with targeting moieties, such as antibodies or peptides, is also being explored to achieve specific accumulation in desired tissues, particularly in cancer research. nih.gov For example, a nanocomposite probe, ICG@MSNs-PEG-Ab, coupling an anti-PD-L1 antibody to ICG-loaded mesoporous silica (B1680970) nanoparticles, has been developed for targeted imaging with enhanced resistance to photodegradation. mdpi.com Similarly, an ICG derivative (ICG-COOH) and paclitaxel (B517696) have been chemically modified into hyaluronic acid backbone self-assembled nanomicelles for targeted tumor therapy and diagnosis. mdpi.com
These next-generation ICG derivatives and conjugates aim to provide researchers with probes offering improved stability, enhanced targeting capabilities, and responsiveness to specific biological environments, paving the way for more precise and informative research studies.
Integration of ICG with Novel Imaging Modalities in Pre-clinical Research
The integration of ICG with novel imaging modalities is a significant trend in pre-clinical research to leverage the strengths of different techniques and obtain more comprehensive biological information. While ICG is primarily known for its fluorescence properties in the near-infrared-I (NIR-I) region, its emission tail extends into the near-infrared-II (NIR-II) window (1000-1700 nm), which offers advantages such as deeper tissue penetration, reduced autofluorescence, and enhanced spatiotemporal resolution. frontiersin.orgresearchgate.net This has led to increased interest in utilizing ICG for NIR-II imaging in pre-clinical settings. frontiersin.orgresearchgate.net
Beyond fluorescence imaging, ICG is being integrated with techniques like photoacoustic imaging (PAI). PAI combines optical excitation with ultrasound detection, providing high spatial and temporal resolution, optical contrast, and depth penetration. rsc.orgresearchgate.net Studies have utilized dynamic contrast-enhanced photoacoustic imaging with ICG to quantitatively assess liver fibrosis development in mice. rsc.org
Multimodal imaging probes incorporating ICG with other contrast agents are also being developed. For instance, ICG has been assembled with MRI contrast agents into nanoparticles or nanomicelles to achieve multimodal imaging capabilities. rsc.org Examples include self-assembled metal-organic frameworks containing Fe³⁺ and DOX molecules wrapped with a structure containing Gd³⁺ and ICG, or nanocomposites combining gold nanoparticles (CT imaging), Fe₃O₄ nanoparticles (MRI), and ICG (fluorescence and photothermal therapy) with folic acid for targeting. rsc.org
These integrated approaches allow for the acquisition of complementary data from a single probe, providing a more detailed understanding of biological processes and disease progression in pre-clinical models.
Mechanistic Studies of ICG's Intracellular Behavior in Advanced Cell Models
Understanding the precise mechanisms governing ICG's cellular uptake, intracellular localization, and behavior is crucial for optimizing its use as a research tool and therapeutic agent. Studies using advanced cell models are actively investigating these processes.
Research indicates that the cellular uptake of ICG can be dependent on concentration and incubation time. biorxiv.org In sarcoma cells, for example, the primary mechanism of ICG uptake appears to be via clathrin-mediated endocytosis. biorxiv.org Furthermore, a correlation has been observed between cell line proliferation rate and ICG uptake within a short incubation time (e.g., 30 minutes), suggesting potential differences in uptake mechanisms or rates in more rapidly dividing cells. biorxiv.org
The intracellular fate of ICG is also under investigation. Studies have observed the internalization of ICG inside cells using techniques like laser scanning confocal microscopy. researchgate.net The spatial orientation of ICG within tissue sections has also been assessed in patient specimens. biorxiv.org
Advanced cell models, including those with varying proliferation rates and phenotypes, are being used to explore how cellular characteristics influence ICG uptake and retention. biorxiv.org For instance, studies have compared ICG uptake in different cancer cell lines. biorxiv.org
Investigating the effects of ICG exposure on cellular processes, such as calcium homeostasis, is another area of mechanistic study. Research on cerebellar granule cell cultures has explored the potential for ICG to induce an imbalance in calcium levels, particularly at higher concentrations, and its correlation with cell viability and oligomerization. nih.gov
Detailed studies on the intracellular behavior of ICG in these advanced models are providing valuable insights into how the dye interacts with cellular components and pathways, which can inform the design of improved ICG-based probes and therapies.
Addressing Challenges in ICG Research (e.g., non-specific binding, limited retention time in models)
Despite its advantages, several challenges limit the application of ICG in research, including its concentration-dependent aggregation, quick degradation, poor photostability, non-specific binding to plasma proteins, and relatively short circulation half-life and limited retention time in target tissues. researchgate.netthno.orgnih.govresearchgate.netntno.org Researchers are employing various strategies to address these limitations.
One major approach involves the encapsulation of ICG within nanoparticles or nanocarriers. This strategy aims to enhance ICG's stability, prolong its circulation half-life, reduce non-specific binding, and improve its accumulation and retention in target areas, particularly tumors, often leveraging the enhanced permeability and retention (EPR) effect. researchgate.netthno.orgnih.govrsc.orgmdpi.com Various types of nanoparticles, including liposomes, polymer-based nanoparticles (e.g., PLGA-lecithin-PEG), mesoporous silica nanoparticles, and ferritin nanocages, are being explored as carriers for ICG. researchgate.netthno.orgnih.govmdpi.comrsc.orgtandfonline.com Encapsulation has been shown to improve ICG's aqueous solution stability and enhance its delivery to target sites. nih.govresearchgate.nettandfonline.com
Surface modification of ICG-loaded nanoparticles, such as PEGylation, is used to reduce aggregation and improve imaging performance. thno.orgnih.gov Targeting moieties can also be conjugated to the nanoparticle surface to achieve more specific accumulation in tumor cells or other desired tissues, moving beyond passive targeting mechanisms. researchgate.netthno.orgmdpi.comrsc.orgmdpi.com
Addressing the limited retention time in models is crucial for applications like fluorescence-guided surgery and photothermal therapy. Strategies to increase ICG tumor uptake and retention include using nanocarriers that exhibit efficient retention based on size and surface properties. researchgate.netthno.org For instance, size-dependent tumor accumulation of ICG PLGA nanoparticles has been observed. researchgate.netthno.org
Furthermore, the development of ICG derivatives with improved intrinsic properties, such as enhanced photostability and reduced aggregation tendencies, is an ongoing effort. researchgate.netnih.gov For example, Indocyanine Blue (ICB), an ICG analogue, has shown greater chemical stability in water compared to ICG. researchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing ICG acid (Indocyanine Green Carboxylic Acid) with high purity?
- Methodological Answer : Synthesis of this compound requires precise control of sulfonation and carbonization processes. For instance, microwave-assisted sulfonation of incompletely carbonized glucose (ICG) can reduce reaction time and energy consumption compared to conventional heating. Key parameters include microwave power (e.g., 300–600 W), sulfonation duration (10–30 minutes), and acid concentration (e.g., 98% H₂SO₄). Post-synthesis, purity is validated via HPLC (>90%) and structural confirmation via FTIR (e.g., sulfonic acid group peaks at 1030 cm⁻¹ and 1170 cm⁻¹) .
Q. How is this compound characterized for research applications, and what analytical techniques are essential?
- Methodological Answer : Characterization involves:
- Spectroscopy : UV-Vis (λmax at 785 nm excitation/821 nm emission) to confirm optical properties .
- Chromatography : HPLC for purity assessment (e.g., retention time matching against standards).
- Mass Spectrometry : ESI-MS to verify molecular weight (m/z 730.96 for C₄₅H₅₀N₂O₅S) .
- Functional Assays : Solubility testing in DMF/DMSO for compatibility with biological systems .
Advanced Research Questions
Q. How can researchers optimize this compound-based catalyst synthesis for reproducibility in green chemistry applications?
- Methodological Answer : Use a Central Composite Design (CCD) to optimize variables like microwave irradiation time, acid ratio, and temperature. For example, a 4-factor, 3-level CCD can model interactions between sulfonation parameters and catalyst activity (e.g., biodiesel yield). Validate models via ANOVA (p < 0.05 for significant factors) and confirm reproducibility across ≥3 independent batches .
Q. What strategies address discrepancies in this compound uptake data across in vitro and in vivo models?
- Methodological Answer :
- Controlled Variables : Standardize this compound concentration (e.g., 0.1–1.0 mg/mL) and incubation time (15–60 minutes).
- Normalization : Use internal controls (e.g., albumin secretion rates in hepatocyte studies) to account for cell viability variations .
- Cross-Validation : Compare uptake kinetics via fluorescence imaging (in vivo) with spectrophotometric quantification (in vitro) .
Q. How should researchers design experiments to evaluate this compound derivatives for targeted bioimaging?
- Methodological Answer :
- Derivatization : Conjugate this compound with targeting moieties (e.g., antibodies, peptides) via carbodiimide chemistry. Confirm conjugation efficiency via MALDI-TOF or gel electrophoresis.
- In Vivo Testing : Use murine models to assess biodistribution (e.g., liver vs. tumor uptake) and clearance rates. Employ time-lapsed NIR imaging to track signal persistence (>24 hours post-injection) .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-based studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Error Minimization : Use bootstrapping (≥1000 iterations) to estimate confidence intervals for parameters.
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Controls : Monitor carbonization temperature (180–220°C) and sulfonation homogeneity via TGA-DSC.
- Quality Metrics : Define acceptance criteria (e.g., ±5% deviation in fluorescence intensity between batches).
- Stability Studies : Assess storage conditions (e.g., desiccated vs. ambient) over 6–12 months .
Table: Key Parameters for Microwave-Assisted this compound Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
